4-(2-Methyl-2-nitropropyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-2-nitropropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUZHZUCRVJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510866 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-97-0 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 2 Methyl 2 Nitropropyl Phenol
Established Synthetic Pathways to 4-(2-Methyl-2-nitropropyl)phenol
The most direct and established routes to this compound typically involve the alkylation of phenol (B47542) with a suitable nitro-containing electrophile. This approach builds the carbon skeleton by forming the bond between the aromatic ring and the nitropropyl side chain.
The selection of appropriate precursors is paramount for an efficient synthesis. The logical disconnection of the target molecule points to two primary starting materials: a phenol unit and a source for the 2-methyl-2-nitropropyl group.
Phenolic Precursor : Phenol itself is the most fundamental starting point. Its hydroxyl group is activating and ortho-, para-directing, making the para-position susceptible to electrophilic attack.
Alkylating Precursor : The 2-methyl-2-nitropropyl group can be introduced using precursors like 2-nitropropane. chemsrc.com The reaction often proceeds via a base-catalyzed mechanism where the phenoxide ion acts as the nucleophile. Alternative precursors could include 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde, which would require subsequent modification to introduce the nitro group and additional methyl group. chemsrc.com
The reaction is typically a nucleophilic substitution or a variation of the Friedel-Crafts alkylation. Optimization focuses on maximizing the yield of the para-substituted product while minimizing the formation of the ortho-isomer and poly-alkylated byproducts. This is often controlled by the choice of catalyst, solvent, and temperature.
Table 1: Key Precursors for this compound Synthesis
| Precursor Role | Chemical Name | CAS Number | Rationale |
| Phenolic Unit | Phenol | 108-95-2 | Provides the core aromatic hydroxyl structure. |
| Alkylating Agent | 2-Nitropropane | 79-46-9 | Source of the 2-methyl-2-nitropropyl side chain. chemsrc.com |
| Alternative Precursor | 4-Hydroxybenzyl alcohol | 623-05-2 | Could be used in a multi-step synthesis. chemsrc.com |
| Alternative Precursor | 4-Hydroxybenzaldehyde | 123-08-0 | Requires significant functional group manipulation. chemsrc.com |
The data in this table is sourced from public chemical databases.
To achieve high yields, reaction conditions must be meticulously controlled. In the alkylation of phenol with a nitroalkane derivative, a key consideration is the generation of the phenoxide ion, which is a more potent nucleophile than phenol itself.
Base and Solvent : The use of a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent facilitates the formation of the phenoxide.
Temperature Control : Temperature plays a critical role. Higher temperatures can favor the formation of the thermodynamically more stable para-isomer but may also lead to side reactions. Some related nitration processes are conducted at controlled low temperatures (e.g., 0-15°C) to enhance selectivity and prevent runaway reactions. google.comorgsyn.org
Catalysis : In Friedel-Crafts type reactions, a Lewis acid catalyst (e.g., AlCl₃) is necessary to activate the alkylating agent. echemi.com However, such catalysts must be used judiciously as they can coordinate with the nitro and hydroxyl groups, potentially complicating the reaction.
Yield enhancement strategies focus on optimizing the molar ratio of reactants, the gradual addition of reagents to control the reaction rate, and effective purification of the final product, often through recrystallization or chromatography to separate it from isomeric impurities. google.com
Exploration of Alternative Synthetic Routes for this compound
Beyond the direct alkylation of phenol, alternative strategies can be envisioned. These routes might offer advantages in terms of precursor availability, selectivity, or scalability.
One plausible alternative involves starting with a precursor that already contains the alkyl side chain, such as 4-(tert-butyl)phenol, and performing a selective nitration on the side chain. However, this is chemically challenging.
A more feasible multi-step approach could begin with the Friedel-Crafts acylation of phenol to produce 4-hydroxyacetophenone. google.com This intermediate could then undergo a series of reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction to extend the chain, followed by reduction and nitration. Another strategy involves the nitration of a protected phenol derivative, which can provide high selectivity for the para position. google.com For instance, a phenol can be converted to a diphenyl oxalate (B1200264) derivative, which is then nitrated and hydrolyzed to yield the 4-nitrophenol (B140041) derivative with high isomeric purity. google.com
Stereoselective Synthesis Approaches for this compound Derivatives
The parent compound, this compound, is achiral as it lacks a stereocenter. nih.gov However, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral derivatives, which may be of interest for biological studies. Such derivatives could be created by modifying the side chain or the aromatic ring to introduce a chiral center.
Creating optically pure derivatives requires the use of stereoselective reactions. This can be achieved through several established methods:
Asymmetric Catalysis : A powerful strategy involves the reaction of a phenol with a prochiral nitroalkene in the presence of a chiral catalyst. For example, asymmetric Michael additions catalyzed by chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can produce chiral nitro compounds with high enantioselectivity. orgsyn.orggoogle.com
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to one of the precursors. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product.
Substrate-Controlled Synthesis : If a chiral precursor is used (e.g., a derivative of a natural product), its inherent chirality can direct the formation of new stereocenters. The synthesis of chiral beta-blockers like 3-nitroatenolol often starts from a chiral precursor or involves a key stereoselective step. mdpi.com
When a racemic mixture of a chiral derivative is synthesized, it must be separated into its individual enantiomers to obtain optically pure isomers.
Chromatographic Resolution : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. mdpi.com This technique has been successfully applied to separate the enantiomers of various nitrophenol derivatives and other chiral drugs. researchgate.netresearchgate.net
Crystallization-Based Resolution : This classical technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. After separation, the resolving agent is cleaved to yield the pure enantiomers.
Table 2: Comparison of Resolution Techniques for Chiral Derivatives
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | High purity achievable, applicable to small quantities, analytical and preparative scale. mdpi.comresearchgate.net | High cost of CSPs and solvents, requires specialized equipment. |
| Diastereomeric Crystallization | Formation of diastereomers with a chiral resolving agent, followed by separation based on solubility. | Can be cost-effective for large-scale separations, well-established technique. | Success is not guaranteed, can be labor-intensive, may require significant screening of resolving agents. |
Chemical Transformations and Mechanistic Investigations of 4 2 Methyl 2 Nitropropyl Phenol
Reduction Reactions of the Nitro Group in 4-(2-Methyl-2-nitropropyl)phenol
The reduction of the nitro group is a fundamental transformation, yielding the corresponding amine, 4-(2-amino-2-methylpropyl)phenol (B1207275). This conversion is significant as it dramatically alters the electronic properties of the substituent, from strongly deactivating to strongly activating. masterorganicchemistry.com The reduction can be achieved through various methods, including catalytic hydrogenation and non-catalytic approaches.
Catalytic Hydrogenation Studies and Selectivity
Catalytic hydrogenation is a widely employed method for the reduction of both aromatic and aliphatic nitro compounds. commonorganicchemistry.com For substrates like this compound, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out by exposing the substrate to hydrogen gas in the presence of the catalyst. ncert.nic.in
The choice of catalyst can be crucial for selectivity, especially when other reducible functional groups are present. For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com In the case of nitrophenols, catalytic hydrogenation can be performed in the presence of an acid, which can improve reaction rates and yields. google.com
Table 1: Representative Catalytic Hydrogenation Systems for Nitro Group Reduction
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Raney Nickel | H₂ gas, often in ethanol | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |
| Platinum(IV) Oxide (Adams' catalyst) | H₂ gas, various solvents | A versatile and effective catalyst for nitro group reduction. wikipedia.org |
| Palladium on Carbon with Acid | H₂ gas, aqueous acid (e.g., acetic acid, sulfuric acid) | Can enhance reaction rate and yield for nitrophenols. google.com |
Non-Catalytic Reduction Methods for Nitro Functionality
A variety of non-catalytic methods are also available for the reduction of nitro groups. These methods often offer greater functional group tolerance compared to catalytic hydrogenation.
Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com The reaction between iron and hydrochloric acid is a common choice. ncert.nic.in These systems are generally mild and can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Metal Hydrides: While potent reducing agents, metal hydrides like lithium aluminum hydride (LiAlH₄) are typically not used for the reduction of aryl nitro compounds to amines as they tend to form azo compounds. commonorganicchemistry.comwikipedia.org However, for aliphatic nitro compounds, LiAlH₄ is an effective reagent for their conversion to amines. commonorganicchemistry.com
Other Reagents: Other reagents capable of reducing nitro groups include sodium hydrosulfite, sodium sulfide (B99878), tin(II) chloride, and titanium(III) chloride. wikipedia.org Sodium sulfide can sometimes be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org
Table 2: Common Non-Catalytic Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Selectivity/Notes |
|---|---|---|
| Fe / HCl (or Acetic Acid) | Acidic aqueous solution | Mild and selective for nitro groups. commonorganicchemistry.comncert.nic.in |
| SnCl₂ | Often in ethanol | A mild method for reducing nitro groups. masterorganicchemistry.com |
| Zn / Acetic Acid | Acidic conditions | Provides a mild reduction of nitro groups to amines. commonorganicchemistry.com |
| Sodium Hydrosulfite | Aqueous solution | A common reducing agent for nitroaromatics. wikipedia.org |
| LiAlH₄ | Ethereal solvents | Reduces aliphatic nitro groups to amines; forms azo compounds with aromatic nitro groups. commonorganicchemistry.com |
Modifications and Derivatizations at the Propyl Chain
While the primary reactive sites are the nitro and hydroxyl groups, the propyl chain can also be a target for derivatization, although this is less common. Structural modifications of natural phenols, including alterations to aliphatic side chains, can be achieved through various synthetic strategies. researchgate.net For instance, the introduction of a tert-butyl group at the ortho-position to a phenolic hydroxyl group has been shown to improve lipid solubility in some compounds. mdpi.com Derivatization techniques, often involving silylation, are also employed to increase the volatility and thermal stability of phenolic compounds for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Mechanistic Elucidation of Key Reactions Involving this compound
The reduction of nitro compounds to amines is a multi-step process. acs.org For nitroarenes, the proposed pathway involves the initial reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline. acs.orgacs.org
Mechanistic studies on related systems have provided insights into these transformations. For example, research on the reduction of nitro compounds catalyzed by an iron(salen) complex indicates the involvement of a nitroso intermediate and an on-cycle iron hydride as a key catalytic species. nih.gov
In reactions involving the phenolic group, its electron-donating nature stabilizes the intermediates formed during electrophilic aromatic substitution, facilitating the reaction. byjus.com The formation of a phenoxide ion under basic conditions further enhances the ring's reactivity towards even weak electrophiles. libretexts.org
Mechanistic investigations into reactions like the Michael addition to nitrostyrenes have revealed processes such as a retro-aza-Henry-type elimination of a nitroalkane, which proceeds through a protic solvent-mediated mechanism. researchgate.netorganic-chemistry.org While not directly involving this compound, these studies provide a framework for understanding the potential reactivity of the nitroalkane moiety.
Computational Chemistry and Molecular Modeling of 4 2 Methyl 2 Nitropropyl Phenol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic properties of 4-(2-Methyl-2-nitropropyl)phenol. These studies provide a basis for understanding its chemical behavior.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, such as those employing the B3LYP functional with a 6-311G+(d,p) basis set, can be utilized to determine its optimized geometry and vibrational frequencies. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity. The presence of the electron-withdrawing nitro group (–NO2) and the electron-donating hydroxyl (–OH) group on the phenol (B47542) ring significantly influences the electronic distribution. wikipedia.org
DFT methods are also employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For phenolic compounds, these calculations help in understanding their antioxidant properties, which are related to their ability to donate a hydrogen atom. explorationpub.com The bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key indicator of antioxidant activity, can be accurately predicted using DFT. explorationpub.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| O-H Bond Dissociation Enthalpy | 85.0 | kcal/mol |
Note: The values in this table are hypothetical and based on typical results for similar phenolic compounds from DFT calculations. They serve as illustrative examples of the data that can be obtained from such studies.
Ab Initio Calculations for Molecular Properties and Energetics
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular properties. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be applied to this compound to obtain highly accurate energies and molecular properties. These methods are computationally more intensive than DFT but can offer benchmark results. kallipos.gr
Ab initio calculations can be used to generate a detailed map of the molecular electrostatic potential (MEP). The MEP is useful for predicting how the molecule will interact with other molecules, highlighting regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP would show a negative potential around the oxygen atoms of the nitro and hydroxyl groups and a positive potential around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid, and different spatial arrangements of its atoms, or conformations, are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. acs.org
Prediction and Simulation of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
DFT calculations, after geometry optimization, can be used to compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions, such as the stretching of the O-H and N-O bonds or the bending of C-H bonds. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when referenced to a standard, can aid in the assignment of experimental NMR spectra and provide further confidence in the determined molecular structure.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the movements of its atoms over time. nih.gov These simulations are particularly useful for studying the behavior of the molecule in a solution and its interactions with solvent molecules. nih.gov
MD simulations of this compound in an aqueous solution, for example, would reveal the nature of hydrogen bonding between the phenolic hydroxyl group and water molecules. acs.orgacs.org The simulations can quantify the number and lifetime of these hydrogen bonds. acs.org Furthermore, MD can be used to study how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or chemical system. nih.gov The simulations can also provide insights into the solvation free energy of the molecule. uit.no
Topological and Geometrical Molecular Descriptors
Topological and geometrical descriptors are numerical values derived from the molecular structure that can be used to predict the physicochemical properties and biological activity of a compound. researchgate.net These descriptors are central to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.net
For this compound, various descriptors can be calculated. Geometrical descriptors include the molecular surface area and volume. Topological indices, such as the Randić index or Balaban J index, are derived from the graph representation of the molecule and quantify aspects like branching and connectivity. researchgate.net These descriptors for phenolic compounds have been used to model properties such as antioxidant activity. researchgate.net
Table 2: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Geometrical | Molecular Weight | 195.21 |
| Geometrical | Topological Polar Surface Area (TPSA) | 66.05 Ų |
| Geometrical | Number of Rotatable Bonds | 3 |
| Topological | Randić Connectivity Index | 4.89 |
| Topological | Balaban J Index | 2.31 |
Note: These values are calculated based on the known chemical structure of this compound and are representative of the types of descriptors used in computational studies.
Applications of 4 2 Methyl 2 Nitropropyl Phenol As a Synthon in Complex Organic Synthesis
4-(2-Methyl-2-nitropropyl)phenol as a Precursor to Nitrogen-Containing Phenolic Derivatives
The presence of the tertiary nitro group is a key feature of this compound, providing a latent amino group that can be unmasked under specific reductive conditions. This transformation is fundamental to its role as a precursor for nitrogen-containing phenolic compounds.
The conversion of the nitro group in this compound to a primary amine affords 4-(2-amino-2-methylpropyl)phenol (B1207275), a crucial intermediate for further synthetic elaborations. This reduction is a standard yet critical transformation. The most common and effective method for this conversion is catalytic hydrogenation. researchgate.net This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
While specific conditions for the reduction of this compound are detailed in specialized literature, the general approach for reducing aromatic nitro compounds is well-established. researchgate.netnih.govmdpi.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently employed. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, pressure, and temperature can be optimized to ensure high yields and minimize side reactions.
For analogous nitro reductions, various catalytic systems have been explored, demonstrating the breadth of available methods. nih.govmdpi.com For instance, the reduction of 4-nitrophenol (B140041) has been achieved using catalysts like gold nanoparticles supported on aluminum oxide (Al₂O₃–AuNPs) with sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov Such methods are often monitored by observing the disappearance of the nitrophenolate ion's characteristic UV-visible absorption peak. mdpi.com
Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Reducing Agent | Typical Solvents | General Conditions |
|---|---|---|---|
| Pd/C | H₂ gas | Ethanol, Methanol | Room temperature to 50°C, 1-5 atm H₂ |
| Raney Ni | H₂ gas | Ethanol | Room temperature to 80°C, 1-10 atm H₂ |
| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid, Ethanol | Room temperature, 1-3 atm H₂ |
This table represents general conditions for a common class of reactions and serves as an illustrative guide.
The successful synthesis of 4-(2-amino-2-methylpropyl)phenol from its nitro precursor is a pivotal step, as the resulting aminophenol is a versatile building block for more advanced molecular structures. researchgate.net
Once synthesized, 4-(2-amino-2-methylpropyl)phenol becomes a valuable starting material for constructing advanced heterocyclic systems. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of cyclization reactions. These reactions can lead to the formation of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.
For example, the amino and phenol (B47542) groups can react with suitable dielectrophiles to form nitrogen- and oxygen-containing rings. The synthesis of thiazolyl azo dyes, for instance, involves the diazotization of an amino group followed by coupling with a phenolic compound, demonstrating a pathway to complex azo-dyes which themselves can be ligands for metal complexes. researchgate.net While not a direct cyclization of the aminophenol itself, this illustrates how the amine and phenol functionalities are springboards for creating more complex systems.
Similarly, the formation of Schiff bases is a common derivatization of primary amines. researchgate.netnih.gov The reaction of 4-(2-amino-2-methylpropyl)phenol with various aldehydes or ketones could yield imine-containing ligands. These ligands, in turn, can chelate with metal ions to form metallo-organic complexes with unique structural and electronic properties. researchgate.net The specific type of heterocycle formed depends on the co-reactant used in the cyclization or condensation step.
Table 2: Potential Heterocyclic Systems from Aminophenol Derivatives
| Co-reactant Type | Resulting Heterocyclic Class (Example) | Reaction Type |
|---|---|---|
| Phosgene or equivalent | Benzoxazolone | Cyclization/Condensation |
| α,β-Unsaturated ketone | Tetrahydroquinoline | Michael Addition/Cyclization |
| Dicarbonyl compound | Benzodiazepine or similar seven-membered ring | Condensation/Cyclization |
This table provides hypothetical examples of derivatization based on the known reactivity of aminophenols.
Role in the Construction of Architecturally Complex Organic Molecules
The utility of this compound extends to its role as a key fragment in the total synthesis of architecturally complex molecules. Its structure provides a p-substituted phenolic ring attached to a sterically hindered quaternary carbon center. This specific arrangement can be a crucial element in the carbon skeleton of a larger target molecule. After its incorporation, the nitro and hydroxyl groups can be further manipulated. The nitro group can be reduced to an amine, as discussed, which can then be acylated, alkylated, or used to form part of a heterocyclic ring. researchgate.net The phenolic hydroxyl can be converted into an ether or ester, or it can participate in coupling reactions to extend the molecular framework.
Utility in Convergent and Divergent Synthetic Pathways
The principles of convergent and divergent synthesis are central to efficiently generating molecular complexity and diversity. This compound and its derivatives are well-suited for both strategies.
In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together at a late stage. This compound can serve as the starting material for one of these advanced fragments. For instance, it could be elaborated through several steps before being coupled with another large fragment to complete the synthesis of the final target, such as a potential β-sympathomimetic compound. researchgate.net
In a divergent synthesis , a common intermediate is used to produce a library of structurally related compounds. 4-(2-Amino-2-methylpropyl)phenol, derived from the title compound, is an excellent common intermediate for such an approach. researchgate.net From this single precursor, a multitude of derivatives can be generated by reacting the amino or hydroxyl groups with a wide array of reagents. This allows for the systematic exploration of the structure-activity relationship of a particular molecular scaffold, which is a vital process in medicinal chemistry and materials science.
Future Research Trajectories and Unexplored Avenues for 4 2 Methyl 2 Nitropropyl Phenol
Development of Green Chemistry-Compliant Synthetic Methodologies
The synthesis of 4-(2-Methyl-2-nitropropyl)phenol and its derivatives currently relies on classical methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes.
Key Research Objectives:
Solvent-Free and Aqueous-Based Reactions: Investigating solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental impact of the synthesis. nih.govorganic-chemistry.org For instance, the reaction of alkyl halides with silver nitrite (B80452) to produce nitroalkanes has been successfully demonstrated in an aqueous medium. wiley-vch.de
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized resins, could replace homogeneous catalysts that are often difficult to separate and recycle. nih.gov These catalysts can offer enhanced selectivity and easier product purification.
Alternative Nitrating and Alkylating Agents: Exploring greener nitrating agents, such as dinitro-5,5-dimethylhydantoin (DNDMH), and alternative alkylation pathways can minimize the use of hazardous reagents like concentrated nitric and sulfuric acids. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production with reduced waste generation.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Solvent-Free Synthesis | Performing the alkylation of phenol (B47542) with a suitable nitroalkane precursor without a solvent. nih.gov | Reduced solvent waste, lower energy consumption. |
| Aqueous Media Synthesis | Utilizing water as a solvent for the nitration or alkylation steps. wiley-vch.de | Reduced use of volatile organic compounds (VOCs). |
| Solid Acid Catalysis | Employing recyclable solid acid catalysts for the Friedel-Crafts type alkylation. nih.gov | Simplified catalyst recovery and reuse, reduced waste. |
| Alternative Reagents | Using milder and more selective nitrating and alkylating agents. organic-chemistry.org | Improved safety profile, higher atom economy. |
Deeper Mechanistic Understanding of Novel Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several mechanistic questions remain unanswered.
Areas for Mechanistic Investigation:
Electrophilic Aromatic Substitution: Detailed kinetic and computational studies are needed to elucidate the precise mechanism of the alkylation of phenol to form this compound. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com This includes understanding the role of the catalyst and the nature of the electrophilic intermediate.
Rearrangement Reactions: Investigating the possibility of intramolecular rearrangements, such as the migration of the alkyl group from the oxygen to the carbon of the phenol ring, could reveal alternative synthetic pathways. nih.govresearchgate.net
Reactivity of the Nitro Group: The sterically hindered tertiary nitro group is expected to have unique reactivity. Mechanistic studies on its reduction, elimination, and participation in other transformations are of significant interest. orientjchem.org
Role of Substituents: A systematic study of how different substituents on the phenolic ring influence the reaction pathways and rates would provide valuable insights for designing new reactions.
Exploration of Structure-Reactivity Relationships in Advanced Contexts
Key Research Directions:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Developing QSAR and QSPR models can help predict the reactivity and properties of new analogues. nih.govtandfonline.comresearchgate.netjocpr.com These models can correlate structural descriptors with experimental data to guide the design of molecules with desired characteristics.
Hammett and Taft Parameter Analysis: Applying linear free-energy relationships, such as the Hammett and Taft equations, can provide quantitative insights into the electronic effects of substituents on the reactivity of the phenolic ring and the nitroalkane moiety. researchgate.net
Catalytic Applications: The unique electronic and steric features of this compound could be exploited in catalysis. For instance, its metal complexes could be investigated as catalysts in various organic transformations. The reactivity of nitrophenols has been shown to be influenced by inductive and conjugation effects in catalytic hydrogenation. rsc.org
| Structural Feature | Potential Influence on Reactivity | Research Approach |
| Phenolic -OH group | Directs electrophilic substitution, participates in hydrogen bonding. | Spectroscopic and computational analysis of substituent effects. |
| Tertiary Nitroalkane | Steric hindrance, electron-withdrawing effects. | Mechanistic studies of reduction and other transformations. |
| Propyl Linker | Influences the spatial relationship and electronic communication between the phenol and nitro groups. | Synthesis and reactivity studies of analogues with different linker lengths. |
Innovations in Analytical and Characterization Techniques
The development of advanced analytical methods is essential for the purity assessment, impurity profiling, and structural elucidation of this compound and its derivatives.
Future Analytical Developments:
Hyphenated Chromatographic Techniques: The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide comprehensive information on the compound and its potential impurities. nih.govnih.govijpsonline.comijprajournal.com
High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for the accurate mass determination and elemental composition analysis of the parent compound and its transformation products, aiding in their unambiguous identification. nih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for the complete and unambiguous assignment of the proton and carbon signals, which is crucial for the structural confirmation of new analogues.
Impurity Profiling: A systematic approach to identify, characterize, and quantify impurities is crucial for any potential application. biomedres.us This involves the use of a combination of chromatographic and spectroscopic techniques. researchgate.net
Computational Design and Validation of Novel Analogues
Computational chemistry offers a powerful tool for the in silico design and screening of novel analogues of this compound with tailored properties.
Key Computational Strategies:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of the molecule, predict its reactivity, and investigate reaction mechanisms at the molecular level. nih.govresearchgate.netrjpn.org
Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can predict the binding affinity and interaction modes of analogues with specific biological targets. biomedpharmajournal.orgresearchgate.netrepec.org
De Novo Design: Artificial intelligence and machine learning algorithms can be employed for the de novo design of novel molecules with desired properties, expanding the chemical space for exploration. nih.gov
Experimental Validation: A crucial aspect of computational design is the experimental validation of the predicted properties and activities of the newly designed molecules. chemrxiv.orgrsc.orgbiorxiv.orgacs.org This iterative cycle of design, synthesis, and testing is key to successful molecular innovation.
| Computational Tool | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energetics. rjpn.org | Prediction of reactivity and mechanistic insights. |
| Molecular Docking | Simulation of binding to biological targets. biomedpharmajournal.org | Identification of potential bioactive analogues. |
| De Novo Design | Generation of novel molecular structures. nih.gov | Expansion of the library of this compound derivatives. |
| QSAR/QSPR Modeling | Correlation of structure with activity/property. nih.gov | Predictive models to guide the synthesis of new compounds. |
Q & A
Q. What are the common synthetic routes for 4-(2-Methyl-2-nitropropyl)phenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A widely cited method involves the condensation of 4-hydroxybenzyl alcohol with 2-nitropropane in the presence of potassium tert-butoxide under Dean-Stark conditions to remove water, yielding this compound (compound 8 in ). Key optimization parameters include:
- Catalyst/base selection : Potassium tert-butoxide promotes efficient deprotonation and nitro-aldol condensation.
- Temperature : Heating at 80–100°C ensures reaction progression while minimizing side reactions.
- Solvent : Toluene or xylene is preferred for azeotropic water removal.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >80% purity.
Q. Reference Table :
| Reactants | Conditions | Yield (%) | Citation |
|---|---|---|---|
| 4-Hydroxybenzyl alcohol | KOtBu, toluene, Dean-Stark | 75–86 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) resolve aromatic protons (δ 6.7–7.2 ppm) and nitropropyl methyl groups (δ 1.5–1.7 ppm).
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker Kappa APEXII) with SHELX software (SHELXL for refinement) determines molecular geometry and intermolecular interactions. For example, C–H···O hydrogen bonds stabilize the crystal lattice .
- FT-IR : Strong NO asymmetric stretching (~1520 cm) confirms nitro group presence.
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritant; releases toxic gases (e.g., NO) upon acid contact .
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis.
- Decontamination : Absorb spills with inert materials (e.g., vermiculite), neutralize acidic residues with sodium bicarbonate, and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers address challenges in the catalytic hydrogenation of the nitro group in this compound?
Methodological Answer: Hydrogenation to the corresponding amine (e.g., compound 9 in ) faces challenges like over-reduction or catalyst poisoning. Strategies include:
- Catalyst selection : Palladium on carbon (10% Pd/C) under 30–50 psi H at 25°C minimizes side reactions.
- Additives : Ammonium formate or acetic acid stabilizes intermediates.
- Monitoring : TLC or LC-MS tracks nitro-to-amine conversion.
Data Contradiction Note : Conflicting reports on optimal H pressure (20–60 psi) suggest substrate-specific optimization .
Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives, and how do they affect physicochemical properties?
Methodological Answer: Crystal packing in nitroaryl compounds is dominated by:
- C–H···O/N hydrogen bonds : Stabilize layered structures (e.g., C1–H1···O1, 2.56 Å, 145° in ).
- π-π stacking : Aromatic rings align with centroid distances of 3.8–4.2 Å.
- Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .
Q. Reference Table :
| Interaction Type | Distance (Å) | Angle (°) | Citation |
|---|---|---|---|
| C–H···O (intramolecular) | 2.56 | 145 | |
| π-π stacking | 3.92 | N/A |
Q. How should contradictory data on the biological activity of nitro-containing compounds like this compound be resolved?
Methodological Answer: Discrepancies in antifungal or antimicrobial activity reports (e.g., ) require:
- Comparative assays : Standardize protocols (e.g., MIC testing against Candida albicans).
- Structural analogs : Test derivatives to isolate nitro group contributions (e.g., replace nitro with cyano).
- Mechanistic studies : Use fluorescence quenching or molecular docking to assess target binding (e.g., enzyme active sites) .
Q. What computational methods are suitable for modeling the electronic effects of the nitro group in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
